1-Butyltheobromine

Description

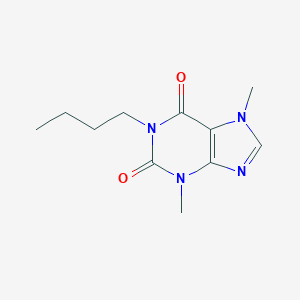

Structure

2D Structure

3D Structure

Properties

CAS No. |

1143-30-2 |

|---|---|

Molecular Formula |

C11H16N4O2 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-butyl-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3 |

InChI Key |

ZCUPBJOZMPROIJ-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

melting_point |

108.0 °C |

Other CAS No. |

1143-30-2 |

solubility |

0.02 M |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Butyltheobromine

Primary Synthetic Routes for 1-Butyltheobromine

The most common approach for synthesizing this compound involves the direct alkylation of theobromine (B1682246). This method leverages the nucleophilic character of the nitrogen atoms in the xanthine (B1682287) ring.

The synthesis of 1-alkyltheobromine derivatives is typically achieved through a nucleophilic substitution reaction. usd.ac.id Theobromine (3,7-dimethylxanthine) possesses an acidic proton at the N1 position, which can be removed by a base to generate a nucleophilic anion. This anion then reacts with an appropriate alkylating agent, such as a butyl halide, to form the N1-substituted product.

A general procedure involves suspending theobromine in a suitable solvent, followed by the addition of a base to facilitate the deprotonation. usd.ac.idnih.gov Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3). usd.ac.idvulcanchem.com The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed as they can solvate the cation of the base while not interfering with the nucleophile. usd.ac.idvulcanchem.com Other solvents like acetonitrile (B52724) have also been reported. vulcanchem.com

Once the theobromine anion is formed, the butylating agent, typically 1-bromobutane (B133212) or a similar butyl halide, is introduced. The reaction mixture is often heated to drive the substitution reaction to completion. usd.ac.idvulcanchem.com For instance, the synthesis of 1-(4-bromo-n-butyl)theobromine, a key intermediate for further derivatization, follows this general alkylation strategy. google.com Similarly, other N1-alkyltheobromines have been synthesized by reacting theobromine with the corresponding alkyl bromides. usd.ac.id

General Reaction Scheme: Theobromine + Base + Butyl Halide → this compound + Salt + Water

While the N1-alkylation of theobromine is a standard procedure, several factors must be considered to ensure high selectivity and optimize the reaction yield. One of the primary challenges is the potential for competing side reactions. For instance, O-alkylation at other positions on the xanthine ring can occur, necessitating precise control over the stoichiometry of the reactants. vulcanchem.com

The choice of solvent can significantly impact the reaction outcome. A study comparing the synthesis of N1-isopropyltheobromine and N1-sec-butyltheobromine found that using DMF as a solvent resulted in slightly lower yields (7.70% and 5.89%, respectively) compared to a previous synthesis that used an ethanol-water (10%) mixture. usd.ac.idresearchgate.net This suggests that solvent polarity and proticity play a key role in the reaction efficiency.

Optimizing reaction parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing yield and purity. whiterose.ac.uksigmaaldrich.com Methodologies like Design of Experiments (DoE) can be systematically employed to identify the most important experimental factors and their interactions, leading to an optimized process. whiterose.ac.uk While not specifically detailed for this compound in the reviewed literature, these principles of reaction optimization are broadly applicable in synthetic chemistry to improve outcomes by fine-tuning reaction conditions. beilstein-journals.orgstatease.com

Advanced Chemical Modifications of the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the synthesis of more complex compounds. Functionalization at other positions, particularly the C-8 position, allows for the introduction of diverse chemical moieties.

The C-8 position of the purine (B94841) ring in this compound is a prime target for functionalization. A key strategy involves the synthesis of an 8-bromo-1-butyltheobromine intermediate. This halogenated derivative can then undergo various cross-coupling reactions to introduce new substituents.

A notable example is the palladium-catalyzed cross-coupling of 8-bromo-1-butyltheobromine with α-, β-, or ω-amino-acid esters. researchgate.netresearchgate.net This reaction allows for the attachment of amino-acid fragments to the C-8 position, creating a novel class of xanthine derivatives. researchgate.netresearchgate.net The functionalization of the C-8 position of purines is a well-established strategy for creating analogs with unique biological activities. nih.gov

Building upon the primary scaffold and its functionalized intermediates, a variety of novel derivatives have been synthesized. Starting from 1-(4-bromo-n-butyl)theobromine, further substitution reactions can be performed. For example, reacting this intermediate with o,m-dimethylphenylpiperazine in the presence of triethylamine (B128534) yields 1-{4-[4-o,m-dimethylphenylpiperazinyl-(1)-n-butyl}-theobromine. google.com

The derivatives containing amino-acid fragments at the C-8 position, as mentioned previously, represent another class of novel compounds derived from this compound. researchgate.netresearchgate.net These modifications highlight the utility of the this compound core in constructing a library of compounds with diverse structural features.

The synthesis of functionalized this compound derivatives often relies on the use of specific catalytic systems. For the C-8 functionalization via cross-coupling, a palladium-based catalytic system is employed. Specifically, the reaction between 8-bromo-1-butyltheobromine and amino-acid esters is facilitated by a system consisting of palladium(II) acetate (B1210297) (Pd(OAc)2) and the ligand XantPhos, with cesium carbonate (Cs2CO3) as the base and microwave activation to promote the reaction. researchgate.netresearchgate.net

Palladium catalysis is a powerful tool for C-H bond activation and functionalization in heterocyclic chemistry. sioc-journal.cn The choice of ligand, such as the bidentate phosphine (B1218219) ligand XantPhos, is critical for the efficiency and selectivity of the coupling reaction. The use of such advanced catalytic systems enables the construction of complex molecular architectures from relatively simple precursors. beilstein-journals.orgbeilstein-journals.org

Spectroscopic and Structural Characterization of 1 Butyltheobromine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, configuration, and conformation of molecules.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, offer fundamental information about the chemical environment of hydrogen and carbon atoms within the 1-Butyltheobromine molecule.

¹H NMR Spectroscopy:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons (Integration) | Coupling Constant (J) Hz | Assignment (for N1-sec-butyltheobromine) |

| 1.0 | Triplet | 3H | 7.35 | -CH₃ of sec-butyl |

| 1.3 | Doublet | 3H | 7.35 | -CH₃ of sec-butyl |

| 1.6 | Doublet | 2H | 7.35 | -CH₂- of sec-butyl |

| 2.2 | Multiplet | 2H | 6.75 and 7.35 | -CH- of sec-butyl |

| 3.7 | Singlet | 3H | - | N₇-CH₃ |

| 4.1 | Singlet | 3H | - | N₃-CH₃ |

| 7.5 | Singlet | 1H | - | C₈-H |

For this compound, the butyl group would show a different splitting pattern. The terminal methyl group (-CH₃) would appear as a triplet, the two methylene (B1212753) groups (-CH₂-) adjacent to each other would appear as multiplets (likely a sextet and a quartet), and the methylene group attached to the nitrogen (N₁-CH₂-) would be a triplet. The methyl groups attached to the xanthine (B1682287) core (N₃-CH₃ and N₇-CH₃) and the proton at the C₈ position are expected to appear as singlets at chemical shifts comparable to those of other theobromine (B1682246) derivatives.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom. Based on the structure, nine distinct carbon signals are anticipated. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbons (C₂ and C₆) are expected to resonate at the most downfield region (typically 150-170 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the imidazole (B134444) and pyrimidine (B1678525) rings (C₄, C₅, and C₈) will appear in the aromatic/heteroaromatic region. The carbons of the butyl group and the methyl groups attached to the nitrogens will resonate in the upfield aliphatic region.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=O (C₂, C₆) | 150 - 170 |

| C (Aromatic/Heteroaromatic C₄, C₅, C₈) | 100 - 150 |

| N-CH₂ (Butyl) | 40 - 50 |

| -CH₂- (Butyl) | 20 - 40 |

| -CH₃ (Butyl) | 10 - 20 |

| N-CH₃ (N₃, N₇) | 30 - 40 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure and spatial arrangement of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons of the butyl group, confirming their connectivity. For instance, the N₁-CH₂ protons would show a correlation with the adjacent -CH₂- protons, which in turn would correlate with the next -CH₂- protons, and finally with the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in this compound would exhibit a cross-peak in the HSQC spectrum, linking the proton chemical shift to its corresponding carbon chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This information is vital for determining the conformation and stereochemistry of the molecule. For this compound, NOESY could reveal spatial relationships between the butyl group protons and the protons of the xanthine core, providing insights into the preferred orientation of the butyl chain relative to the ring system.

The precise chemical shifts of the protons and carbons in this compound are dictated by the local electronic environment. Electron-withdrawing groups, such as the carbonyl groups and nitrogen atoms in the xanthine ring, cause a downfield shift (higher ppm values) for nearby nuclei.

The coupling constants (J-values) obtained from the ¹H NMR spectrum provide valuable information about the dihedral angles between adjacent protons, according to the Karplus relationship. Analysis of the coupling constants within the butyl group can help to determine the preferred conformation of this alkyl chain.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While specific data for this compound is scarce, the IR spectrum of N1-sec-butyltheobromine shows characteristic peaks at 3109 cm⁻¹ (C-H aromatic stretch), 2939 cm⁻¹ (C-H aliphatic stretch), and 1662 cm⁻¹ (C=O stretch) wordpress.com.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 | C-H (aromatic) | Stretching |

| 2850-2960 | C-H (aliphatic) | Stretching |

| 1650-1700 | C=O (amide) | Stretching |

| 1500-1600 | C=C, C=N | Ring Stretching |

| 1200-1400 | C-N | Stretching |

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds and the symmetric vibrations of the xanthine ring system. The symmetric stretching of the C=C and C=N bonds in the rings would be expected to produce strong Raman signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound. For the molecular formula C₁₁H₁₆N₄O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision, which serves as a definitive confirmation of the compound's identity when compared against experimental data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₄O₂ |

| Monoisotopic Mass | 236.1273 Da |

| Theoretical m/z of [M+H]⁺ | 237.1346 |

| Theoretical m/z of [M+Na]⁺ | 259.1165 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound molecular ion, providing robust structural confirmation. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 237.13) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to map out the fragmentation pattern.

For N-alkylated xanthines, fragmentation typically involves several key pathways: nih.gov

α-Cleavage : The most prominent initial fragmentation is often the cleavage of the N-alkyl group. For this compound, this would involve the loss of the butyl group, leading to a significant fragment ion.

Ring Cleavage : The xanthine ring system can undergo characteristic cleavages. A common pathway for xanthine precursors is the loss of a methyl isocyanate (CH₃NCO, 57 Da) or isocyanic acid (HNCO, 43 Da) moiety from the pyrimidine ring. nih.gov

Retro-Diels-Alder (RDA) Reaction : This process is a major fragmentation pathway observed during the CID of xanthine compounds, leading to the breakdown of the six-membered pyrimidine ring. nih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 237.13 | 181.07 | C₄H₈ (Butene) | Protonated Theobromine |

| 237.13 | 180.06 | C₄H₉ (Butyl radical) + H | Theobromine radical cation |

| 181.07 | 124.04 | CH₃NCO (Methyl isocyanate) | Fragment from pyrimidine ring cleavage |

| 181.07 | 96.03 | CO + CH₃NCO | Further fragmentation of the ring system |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

The introduction of a butyl group at the N1 position would fundamentally alter this packing arrangement. The N1-H is replaced by the bulky and non-polar butyl chain, which prevents the formation of the characteristic N-H···O hydrogen-bonded dimers. Consequently, the crystal packing of this compound would be governed by weaker van der Waals forces and potential C-H···O interactions. This steric hindrance would likely lead to a less dense crystal packing and a different crystal system and space group compared to theobromine.

| Parameter | Value |

|---|---|

| Compound | Theobromine |

| Molecular Formula | C₇H₈N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | N-H···O hydrogen bonds forming dimers |

Theoretical and Computational Investigations of 1 Butyltheobromine

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic properties. liu.seoxfordreference.com These ab initio (from first principles) and Density Functional Theory (DFT) approaches are foundational for understanding molecular behavior. oxfordreference.comfiveable.me

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.orgnih.gov It is particularly effective for calculating the ground-state properties of medium to large systems with a favorable balance of accuracy and computational cost. aimspress.com For a molecule like 1-butyltheobromine, DFT calculations would be employed to optimize its three-dimensional structure, determining the most stable arrangement of its atoms by finding the minimum energy geometry.

Studies on related theobromine (B1682246) derivatives, such as (m-tolyl)acetamide theobromine (T-1-MTA) and (para-chloro)acetamide theobromine (T-1-PCPA), demonstrate the typical application of DFT. plos.orgmdpi.com In these studies, geometry optimization is performed using specific functionals and basis sets, for instance, B3LYP/6-311G++(d, p). plos.orgresearchgate.net This level of theory confirms the stability of the molecular structure and calculates key energetic parameters. researchgate.net

Key ground-state properties determined via DFT include:

Total Energy: The absolute energy of the molecule in its optimized state.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity are derived from the energies of the frontier molecular orbitals to predict the molecule's reactivity. researchgate.net

The following table illustrates the type of data obtained from DFT calculations for a theobromine derivative, which would be analogous for this compound.

Table 1: Example of DFT-Calculated Global Reactivity Indices for a Theobromine Derivative. Data is illustrative and based on findings for related compounds like T-1-PCPA. researchgate.net

| Parameter | Symbol | Value (Illustrative) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Energy of the outermost electron-filled orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 4.7 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution. |

| Chemical Softness | S | 0.21 eV-1 | Reciprocal of hardness; measure of reactivity. |

| Electronegativity | χ | 4.15 eV | Power of an atom to attract electrons to itself. |

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data as parameters. oxfordreference.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), aim to solve the electronic Schrödinger equation more rigorously than DFT, often at a higher computational cost. ucl.ac.uk

For a molecule like this compound, ab initio calculations would be used to:

Provide a benchmark for results obtained from DFT and other less computationally intensive methods.

Achieve high accuracy for specific properties, such as ionization potentials or electron affinities, which are sensitive to electron correlation effects.

Investigate excited electronic states, which is crucial for understanding a molecule's response to light (e.g., UV-Vis spectra), although time-dependent DFT (TD-DFT) is also commonly used for this purpose. nih.gov

While full ab initio studies on large molecules can be demanding, they provide the most accurate theoretical description of electronic structure. ucl.ac.uk Research on related purine (B94841) derivatives like xanthine (B1682287) and caffeine (B1668208) has utilized ab initio calculations to interpret complex spectroscopic data, demonstrating the power of these methods to resolve subtle electronic effects. core.ac.uk

Computational Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Both DFT and ab initio methods generate molecular orbitals (MOs) and the total electron density.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. plos.orglibretexts.org

The HOMO acts as an electron donor. Its energy level is related to the ionization potential. For a xanthine derivative, the HOMO is typically distributed over the purine ring system.

The LUMO acts as an electron acceptor. Its energy level is related to the electron affinity. The distribution of the LUMO indicates the likely sites for nucleophilic attack.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. plos.org

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of a molecule. bhu.ac.in It visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Negative regions (red/yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. In this compound, these would be concentrated around the carbonyl oxygens and the nitrogen atoms of the imidazole (B134444) ring.

Positive regions (blue): Indicate electron-poor areas, usually around hydrogen atoms, particularly those bonded to heteroatoms. These are sites susceptible to nucleophilic attack.

Studies on theobromine derivatives consistently show these features, with the purine core's oxygen atoms being strong negative potential sites. plos.orgmdpi.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of molecules over time. researchgate.net

Conformational Landscape Exploration and Energy Minimization

The butyl group attached to the N1 position of theobromine introduces significant conformational flexibility. Conformational analysis aims to identify all possible low-energy shapes (conformers) of the molecule and their relative stabilities. chemrxiv.orgmdpi.com

This process typically involves:

Systematic or Stochastic Search: Rotating the rotatable bonds (particularly within the butyl chain) to generate a wide range of possible conformations.

Energy Minimization: Each generated conformation is subjected to geometry optimization, usually with a faster computational method (like molecular mechanics force fields or semi-empirical methods), to find the nearest local energy minimum.

Clustering and Ranking: The resulting conformers are clustered based on structural similarity (e.g., RMSD) and ranked by their relative energies, which are often recalculated with higher-level methods like DFT. mdpi.com

Simulations of Molecular Interactions and Recognition

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. wustl.edumpg.de These simulations provide a dynamic picture of how a molecule like this compound behaves in a biological environment (e.g., in water or near a protein). researchgate.net

In the context of molecular recognition, MD simulations are used to:

Study Ligand Binding: Simulate the process of this compound approaching and binding to a target protein, such as an enzyme or receptor. stanford.edu

Assess Binding Stability: Once a ligand is placed in a protein's binding site (a process often guided by molecular docking), MD simulations are run for tens to hundreds of nanoseconds to see if the binding pose is stable. plos.org

Analyze Intermolecular Forces: The simulation trajectory is analyzed to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-receptor complex. plos.orgnih.gov

For example, MD simulations of theobromine derivatives targeting the EGFR protein have been used to verify binding modes predicted by docking and to calculate the binding free energy, providing a quantitative measure of binding affinity. plos.orgnih.gov Such simulations would be invaluable for understanding the specific molecular interactions that govern the biological activity of this compound.

Solvation Effects and Dynamic Behavior in Different Environments

The study of solvation effects and the dynamic behavior of molecules like this compound in various environments is crucial for understanding their physicochemical properties and interactions at a molecular level. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate these phenomena. nih.govunifi.it MD simulations can model the behavior of a solute, such as this compound, and its surrounding solvent molecules over time, offering insights into structural conformations, interaction energies, and the influence of the environment on the molecule's dynamics. nih.govtemple.edu

The choice of solvent significantly impacts molecular behavior. In aqueous solutions, the hydrophobic butyl chain of this compound is expected to influence local water structure, while the polar xanthine core will interact through hydrogen bonding and dipole-dipole interactions. Computational studies on related molecules have shown that even small changes to alkyl side chains can alter the solvation dynamics of the surrounding solvent. arxiv.org For instance, investigations into N-methyl-6-oxyquinolinium betaine (B1666868) revealed that hydrophobic side chains influence the rearrangement time of water molecules in the solvation shell, a phenomenon that can be interrogated through a combination of non-equilibrium MD simulations and experimental techniques like time-dependent fluorescence. arxiv.org

In biological contexts, the dynamic behavior of this compound determines its interaction with macromolecular targets. In silico docking studies, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, have been performed on N1-alkyltheobromine derivatives to investigate their mechanism as histamine-H1 receptor antagonists. usd.ac.id These studies show that the ligands occupy the active site of the receptor, forming key interactions, such as hydrogen bonds and electrostatic interactions, with specific amino acid residues like Asp107, Thr112, and Tyr431. usd.ac.id The elongation of the alkyl chain at the N1 position, as in this compound, has been suggested to influence activity, highlighting the importance of the substituent's dynamic and steric properties within the binding pocket. usd.ac.idijmo.org

The theoretical approaches to studying these effects involve creating a simulation box containing the solute molecule and a large number of solvent molecules. temple.edu The interactions between all atoms are described by a force field, and the system's evolution is calculated by integrating Newton's laws of motion. nih.gov Such simulations can reveal details about the stability of the solvated complex, the residence time of solvent molecules in the first solvation shell, and pressure or temperature-induced conformational changes. temple.eduscielo.org.bo

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for the in silico prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound and the interpretation of experimental data. rsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Vis spectra. rsc.orgmdpi.comnih.gov

The accuracy of DFT-based predictions for NMR chemical shifts (¹H and ¹³C) has been shown to be valuable, often achieving results close to experimental values with root-mean-square errors typically between 0.2–0.4 ppm for ¹H shifts. nih.govmdpi.com The process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov However, the choice of the DFT functional and basis set significantly impacts the accuracy of the prediction. mdpi.comnih.gov For complex molecules, especially in solution, it is often necessary to account for multiple low-energy conformers and the surrounding solvent, which can be modeled using continuum models or explicit solvent molecules in a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. mdpi.comresearchgate.net

Vibrational spectra (IR and Raman) can also be simulated computationally. A theoretical study on xanthine, a related purine base, combined DFT calculations with experimental Surface-Enhanced Raman Scattering (SERS) to identify marker bands and determine the molecule's orientation when adsorbed on silver nanoparticles. nih.gov Such studies typically involve calculating the harmonic vibrational frequencies and intensities after geometric optimization. For related methylxanthines like theobromine and theophylline (B1681296), computational studies have been used to assign vibrational modes, such as the characteristic C=O stretching frequencies observed around 1680-1695 cm⁻¹. nih.govaip.org

Predicting electronic absorption (UV-Vis) spectra for xanthine derivatives has also been a subject of detailed computational analysis. researchgate.net These studies test various solvation models, from continuum approaches to polarizable QM/MM models, to understand the roles of electrostatics, polarization, and hydrogen bonding between the solute and solvent. researchgate.net The results indicate that for accurate predictions that deviate by only a small percentage from experimental values, it is crucial to employ advanced, multiscale computational protocols that explicitly treat solute-solvent interactions. researchgate.net

Below is a table showing examples of computationally predicted spectroscopic data for the related compound theobromine, illustrating the type of information that can be generated in silico.

| Spectroscopic Parameter | Computational Method | Predicted Value (Theobromine) | Experimental Value (Theobromine) | Reference |

| ¹³C NMR Chemical Shift (DMSO) | DFT/GIAO | Varies by carbon position | Varies by carbon position | mdpi.com, nih.gov |

| ¹H NMR Chemical Shift (DMSO) | DFT/GIAO | Varies by proton position | Varies by proton position | mdpi.com, nih.gov |

| UV Absorption λmax (Water) | TD-DFT with Solvation Model | ~275 nm | ~274 nm | researchgate.net, researchgate.net |

| IR Carbonyl Stretch (cm⁻¹) | DFT | ~1690 cm⁻¹ | ~1695 cm⁻¹ | nih.gov, aip.org |

Note: The accuracy of predicted values is highly dependent on the level of theory, basis set, and solvation model used in the calculation.

Computational Approaches to Reaction Mechanisms in Synthesis

Computational chemistry provides indispensable tools for investigating the reaction mechanisms involved in the synthesis of complex organic molecules, including N-alkylated purines like this compound. rsc.org DFT calculations are frequently employed to map the potential energy surface of a reaction, allowing for the characterization of reactants, transition states, intermediates, and products. nih.gov This approach provides deep insights into reaction feasibility, pathways, and selectivity. nih.gov

The synthesis of this compound from theobromine typically involves a nucleophilic substitution reaction where the theobromine anion attacks an alkyl halide, such as 1-bromobutane (B133212). researchgate.netresearchgate.net A key challenge in the alkylation of purine derivatives is controlling the regioselectivity, as alkylation can occur at different nitrogen atoms (e.g., N1, N7, or N9). nih.govmdpi.com Computational studies on purine alkylation have been instrumental in understanding the factors that govern this selectivity. Direct alkylation of 6-substituted purines, for example, often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.gov

Theoretical models can elucidate why a particular regioisomer is favored. For instance, calculations can determine the relative energies of the possible transition states leading to each isomer, revealing the kinetic barriers for each pathway. nih.gov A computational study on the N7 regioselective tert-alkylation of 6-substituted purines demonstrated the use of SnCl₄ as a catalyst to direct the reaction towards the otherwise less favored N7 position. nih.gov Such studies analyze the interaction between the silylated purine, the alkyl halide, and the Lewis acid catalyst to explain the observed outcome.

Furthermore, computational methods can explore and refine proposed reaction mechanisms for multi-step syntheses. In the development of synthetic routes to complex natural products, DFT calculations have been used to investigate the viability of proposed steps, such as cycloadditions or rearrangements. nih.gov By calculating the free energies of activation for different potential pathways, researchers can predict the most likely mechanism and even discover new, unexpected reaction possibilities, such as ambimodal cycloadditions where a single transition state leads to multiple products. nih.gov These theoretical insights are invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and developing novel chemical transformations for compounds like this compound and its analogs. researchgate.net

Mechanistic Studies of 1 Butyltheobromine in Chemical Biology Systems

Molecular Interactions with Biological Targets

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., N-methyltransferases)

N-methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (AdoMet), to an acceptor molecule. nih.gov These enzymes are crucial in various biological processes, including the metabolism of neurotransmitters, detoxification of xenobiotics, and regulation of gene expression. nih.govnih.gov The study of their kinetics and inhibition mechanisms provides valuable insights into cellular regulation and is foundational for the development of therapeutic agents. nih.gov

Enzyme kinetic studies typically involve measuring the rate of the catalyzed reaction at varying concentrations of the substrate and inhibitor. Key parameters derived from these studies include the Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the inhibition constant (K_i), which indicates the concentration of inhibitor required to produce half-maximum inhibition.

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. For example, product inhibition studies of protein N-terminal methyltransferase 1 (NTMT1) indicated a random sequential Bi Bi mechanism, where either substrate can bind first, and the products are released in a random order. nih.gov Understanding such mechanisms is crucial for designing specific inhibitors.

The study of N-methyltransferases extends to various forms, such as glycine (B1666218) N-methyltransferases (GNMTs), which play a role in regulating the cellular methylation potential. lsu.edu Comparative studies of GNMTs from different species have revealed that subtle differences in their crystal structures can lead to variations in their kinetic properties, such as k_cat. lsu.edu

Receptor Binding Profiling and Allosteric Modulation

Receptor binding profiling is a critical step in drug discovery and chemical biology to understand how a compound interacts with its biological targets. This often involves assessing the affinity of the compound for a range of receptors. Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous agonist. universiteitleiden.nlrsc.orgwikipedia.org This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. universiteitleiden.nlrsc.orgwikipedia.org

Allosteric modulators can be classified as:

Positive allosteric modulators (PAMs): Enhance the effect of the orthosteric agonist. nih.gov

Negative allosteric modulators (NAMs): Reduce the effect of the orthosteric agonist. nih.gov

Neutral allosteric modulators: Bind to the allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators. wikipedia.org

A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are often less conserved across different receptor subtypes compared to the highly conserved orthosteric sites. rsc.org This can lead to more targeted therapeutic effects with fewer side effects. Furthermore, allosteric modulators only exert their effects in the presence of the endogenous agonist, which can provide a more controlled and physiological response. universiteitleiden.nl

While specific receptor binding profiles and allosteric modulation activities for 1-butyltheobromine are not detailed in the search results, the principles of allosteric modulation of G protein-coupled receptors (GPCRs) are well-established. nih.gov For example, studies on cannabinoid CB1 receptors have identified allosteric modulators that can non-competitively alter the potency and efficacy of orthosteric ligands. nih.gov The identification of such modulators often requires a combination of equilibrium and kinetic binding analyses, as well as functional assays to determine their impact on downstream signaling pathways. nih.gov

Purine (B94841) Alkaloid Metabolism and Biotransformation Pathways

Purine alkaloids, such as theobromine (B1682246) and caffeine (B1668208), are secondary metabolites found in various plants. researchgate.net Their metabolism in organisms involves a series of biotransformation reactions, primarily demethylation and oxidation, carried out by enzymes like cytochrome P450s. researchgate.net Theobromine itself is a metabolite of caffeine and can be further metabolized into 3-methylxanthine (B41622) and 7-methylxanthine. researchgate.net

The biotransformation of these alkaloids can also be achieved through microbial fermentation. ekb.eg Different fungal species have shown the ability to metabolize purine alkaloids with varying degrees of efficiency and selectivity, sometimes leading to the sequential formation of different metabolites. ekb.eg This highlights the potential of using microorganisms for the structural modification of these compounds. ekb.eg

The core biosynthetic pathway for caffeine involves the methylation of xanthosine (B1684192) to 7-methylxanthosine, then to 7-methylxanthine, followed by theobromine, and finally caffeine. nih.gov The enzymes responsible for these methylation steps are N-methyltransferases. nih.gov

While the specific metabolic fate of the butyl group in this compound is not explicitly detailed in the search results, it would likely undergo hydroxylation and subsequent oxidation, similar to the metabolism of other alkyl-substituted compounds. The purine ring would be expected to follow the established metabolic pathways of theobromine.

Cellular and Subcellular Mechanistic Investigations (In Vitro)

Modulation of Microbial Cellular Processes (e.g., inhibition of Staphylococcus growth)

Staphylococcus aureus is a significant pathogen known for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix. mdpi.com These biofilms contribute to chronic infections and are notoriously resistant to antibiotics. mdpi.commdpi.com The development of agents that can inhibit the growth of S. aureus or disrupt its biofilms is a major area of research.

Several strategies are being explored to combat S. aureus infections. One approach is to target virulence factors, which are molecules that contribute to the pathogenicity of the bacterium. mdpi.com For example, inhibitors of the S. aureus quorum-sensing system, known as agr, have been identified. plos.org Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on their population density, and in S. aureus, it controls the production of many virulence factors. plos.org

Another strategy involves targeting essential cellular processes. For instance, inhibitors of lipoteichoic acid (LTA) biosynthesis have been shown to have potent activity against methicillin-resistant S. aureus (MRSA) and to inhibit biofilm formation. mdpi.com LTA is a major component of the cell wall of Gram-positive bacteria. mdpi.com

While there is no specific information in the search results on the modulation of Staphylococcus growth by this compound, the general approaches to inhibiting this bacterium provide a framework for how such a compound could be investigated. This would involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against planktonic bacteria, as well as its ability to prevent or eradicate biofilms. mdpi.com

Cellular Permeability and Transport Mechanisms

Cellular permeability refers to the ability of a substance to cross the cell membrane, a selectively permeable barrier that separates the cell's interior from the external environment. gordonstate.edupressbooks.publibretexts.org The transport of molecules across the membrane can occur through passive or active mechanisms. gordonstate.edu

Passive transport does not require the cell to expend energy and relies on the concentration gradient of the substance. gordonstate.edu

Simple diffusion: Small, uncharged, and lipid-soluble molecules can move directly across the lipid bilayer from an area of high concentration to one of low concentration. gordonstate.edupressbooks.pub

Facilitated diffusion: This process involves membrane proteins that help transport substances, such as ions and polar molecules, that cannot easily cross the hydrophobic core of the membrane. libretexts.org

Active transport requires energy, typically in the form of ATP, to move substances against their concentration gradient. gordonstate.edulibretexts.org This is mediated by specific transport proteins. walshmedicalmedia.com

The permeability of a drug can be influenced by its physicochemical properties, such as its solubility and lipophilicity. For poorly soluble drugs, the presence of micelles in the gastrointestinal tract can play a role in their absorption. nih.gov Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, can be used to assess the permeability of compounds and investigate their transport mechanisms. nih.gov While specific data on the cellular permeability and transport of this compound is not available in the search results, its structure suggests it would likely cross cell membranes via passive diffusion due to the lipophilic nature of the butyl group.

Intracellular Localization Studies

The specific intracellular localization of this compound has not been extensively detailed in publicly available research. However, based on the known pharmacology of its parent compound, theobromine, and other xanthine (B1682287) derivatives, its primary molecular targets are expected to be within the cytoplasm and at the cell membrane. Xanthines are known to exert their effects by interacting with cytoplasmic enzymes like phosphodiesterases and cell surface receptors such as adenosine (B11128) receptors.

The localization of a molecule is a critical determinant of its biological activity, dictating its access to specific targets like enzymes, receptors, and signaling proteins. For a compound like this compound, understanding whether it primarily resides in the cytoplasm, nucleus, or specific organelles is key to elucidating its mechanism of action. While direct visualization studies using tagged this compound are not available, its chemical properties—a moderately lipophilic structure—suggest it can passively diffuse across the cell membrane into the cytoplasm. Further studies employing techniques like fluorescence microscopy with a labeled analog or subcellular fractionation followed by mass spectrometry would be required to definitively determine its precise subcellular distribution.

Mechanistic Characterization in Ex Vivo and Model Organism Systems

Research on xanthine derivatives has established their significant effects on smooth muscle tissue. The parent compound, theobromine, and its close analog, theophylline (B1681296), are well-documented smooth muscle relaxants. Studies on a series of 1,3,7-trialkylxanthines have shown that the relaxant effects on guinea pig tracheal muscle increase with the length of the alkyl chain at the 1- and 3-positions. researchgate.net This structure-activity relationship suggests that this compound, with a butyl group at the N1 position, would exhibit potent smooth muscle relaxant (tracheospasmolytic) properties. researchgate.net

The primary mechanism for this relaxation is believed to be the inhibition of phosphodiesterase (PDE) enzymes. scitepress.org PDEs are responsible for breaking down cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that promotes smooth muscle relaxation. scitepress.org By inhibiting PDEs, xanthines like this compound would increase intracellular cAMP levels, leading to the activation of protein kinase A. This kinase then phosphorylates proteins that sequester intracellular calcium and decrease the activity of myosin light-chain kinase (MLCK), the enzyme critical for initiating muscle contraction. medbullets.comyoutube.com The net effect is a reduction in the contractile state of the smooth muscle, leading to relaxation. researchgate.net This effect has been observed in various smooth muscle tissues, including the airways (trachea) and blood vessels. researchgate.netresearchgate.net

In vitro studies using isolated organ baths containing guinea pig tracheal rings are a common method to assess such effects. frontiersin.orgnih.gov In these experiments, the tissue is induced to contract with an agent like histamine (B1213489) or acetylcholine, and then the test compound is added to measure its ability to reverse the contraction. researchgate.netsciencebiology.org Based on studies of related N1-alkyltheobromine derivatives, this compound is expected to show a concentration-dependent relaxant effect in such an assay. researchgate.net

A typical pharmacokinetic study would involve administering this compound to rats, both orally and intravenously, and then collecting blood samples at various time points. mdpi.comfrontiersin.org Analysis of the plasma concentrations of the drug over time using methods like UHPLC-MS/MS allows for the calculation of key parameters. mdpi.comfrontiersin.org

For a compound like this compound, metabolism would likely involve oxidation of the butyl group and demethylation, similar to other xanthines. The resulting metabolites would then be identified in plasma and urine to create a complete metabolic profile.

The molecular effects of this compound in whole organ systems are extrapolated from the known actions of the xanthine chemical class. The primary signaling pathways affected are those modulated by adenosine receptors and phosphodiesterases. chemsrc.comresearchgate.net

Adenosine Receptor Antagonism: Theobromine is an inhibitor of adenosine A1 receptors. chemsrc.com Adenosine is a ubiquitous signaling molecule that has various effects in different organ systems, including neuromodulation in the central nervous system and regulation of cardiac function and renal blood flow. By blocking these receptors, this compound could modulate these systems. For instance, in the central nervous system, this could lead to stimulant effects, a hallmark of many xanthine compounds.

Phosphodiesterase (PDE) Inhibition: As discussed, the inhibition of PDEs is a key mechanism for smooth muscle relaxation in the respiratory and vascular systems. nih.gov This action increases intracellular cAMP, which not only affects muscle tone but also modulates inflammatory responses. In immune cells, elevated cAMP can inhibit the release of inflammatory mediators, suggesting a potential anti-inflammatory role for this compound in organ systems like the lungs. researchgate.net

Other Potential Pathways: The butyl group may confer additional properties. For example, butyrate, a short-chain fatty acid, is known to be a histone deacetylase (HDAC) inhibitor and can influence numerous oncogenic signaling pathways, including JAK2/STAT3, VEGF, NF-κB, and Wnt. nih.gov While this compound is structurally distinct from butyrate, the potential for its butyl moiety to influence these or other pathways, such as the mTOR pathway involved in protein synthesis, cannot be entirely ruled out without direct investigation. nih.gov

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 118705 |

| Theobromine | 5429 |

| Theophylline | 2153 |

| Histamine | 774 |

| Acetylcholine | 187 |

| Adenosine | 60961 |

Advanced Analytical Methods for the Detection and Quantification of 1 Butyltheobromine

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 1-butyltheobromine, several chromatographic techniques are applicable, each with distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally unstable compounds like this compound. researchgate.net Its versatility and high efficiency make it the method of choice for quality control and quantitative analysis. scispace.com

Method development for this compound typically involves a systematic optimization of chromatographic conditions to achieve a desired separation. labmanager.com This process begins with understanding the physicochemical properties of the analyte and selecting an appropriate stationary phase, mobile phase, and detector. researchgate.net Reversed-phase HPLC is most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. scispace.com

A typical HPLC method for this compound would involve:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. jmchemsci.com

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. jmchemsci.com The ratio is optimized to achieve a suitable retention time and peak shape.

Detector: A UV detector is often used, with the detection wavelength set at the absorbance maximum of this compound (typically around 270-275 nm, similar to other xanthines). ejgm.co.uk

Flow Rate: A standard flow rate of 1.0 mL/min is generally applied. jmchemsci.com

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netejgm.co.uk Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | The analyte peak should be well-resolved from other peaks, and peak purity analysis should confirm homogeneity. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.999 is typically required for the plot of peak area versus concentration. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The specified range for which the method is shown to be linear, accurate, and precise. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. | Percent recovery should be within a pre-defined range, often 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. | Relative Standard Deviation (RSD) should be ≤ 2%. scispace.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. labmanager.com | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and column temperature are slightly varied. scispace.com |

This table is generated based on general HPLC validation principles outlined in cited sources. researchgate.netscispace.comlabmanager.comjmchemsci.comejgm.co.uk

Gas Chromatography (GC) is a powerful separation technique, but it is primarily suited for compounds that are volatile and thermally stable. researchgate.net this compound, with its relatively high molecular weight and polar functional groups, is not sufficiently volatile for direct GC analysis. libretexts.org To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netalwsci.com

The most common derivatization technique for compounds with active hydrogens (like those found in related xanthine (B1682287) metabolites) is silylation. researchgate.netsigmaaldrich.com In this process, a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com This modification increases the volatility of the molecule, making it amenable to GC analysis. researchgate.net

The derivatized this compound can then be analyzed using a standard GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The GC method would involve optimizing parameters such as the injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation and peak shape. libretexts.org

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com SFC merges the benefits of both gas and liquid chromatography, offering fast, efficient separations with reduced organic solvent consumption, making it a "green" technology. windows.net

The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster analysis times compared to HPLC. windows.netchromatographyonline.com For this compound analysis, SFC can be a powerful tool, especially for chiral separations if asymmetric centers are present, or for high-throughput screening. windows.netbohrium.com The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small amount of an organic modifier, such as methanol, to adjust the mobile phase strength and achieve the desired selectivity. windows.net Stationary phases used in HPLC, both normal-phase (e.g., silica) and reversed-phase (e.g., C18), can be employed in SFC. ijprajournal.com The unique selectivity offered by SFC makes it an excellent orthogonal technique to HPLC for purity analysis and impurity profiling. windows.net

Mass Spectrometry-Based Analytical Platforms

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation system, it provides unparalleled sensitivity and specificity for both qualitative and quantitative analysis.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and metabolite identification in complex biological matrices. esogu.edu.trnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and structural identification power of tandem mass spectrometry. esogu.edu.trut.ee

Trace Analysis: For quantifying trace amounts of this compound in samples like plasma or urine, LC-MS/MS is the method of choice. restek.com It operates by separating the analyte from the matrix using LC, after which the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. nih.gov In a tandem MS instrument (like a triple quadrupole), a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), is highly specific and sensitive, allowing for quantification down to picogram or femtogram levels by filtering out background noise. restek.com

Metabolite Profiling: LC-MS/MS is also an indispensable tool in metabolomics for identifying the metabolic fate of a compound. biocrates.comresearchgate.net After administration, this compound would likely undergo various phase I and phase II metabolic transformations. Potential metabolic pathways could include:

Hydroxylation of the butyl side chain.

N-dealkylation, removing the butyl group to form theobromine (B1682246).

Oxidation of the xanthine ring system.

Conjugation with glucuronic acid or sulfate.

Untargeted LC-MS analysis can screen for all detectable metabolites in a biological sample. nih.gov By comparing samples from before and after administration, ions corresponding to potential metabolites can be identified based on their unique m/z values. Subsequent MS/MS experiments are then performed to fragment these potential metabolite ions. The resulting fragmentation patterns provide structural information that, when compared to the fragmentation of the parent drug, can be used to elucidate the chemical structure of the metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to provide a highly specific method for identifying and quantifying volatile compounds. amazonaws.com As discussed previously, direct analysis of this compound is not feasible, but its volatile derivatives can be readily analyzed by GC-MS. researchgate.net

In a GC-MS system, the derivatized analyte is separated on the GC column and then enters the MS source, where it is typically ionized by electron impact (EI). EI is a high-energy ionization technique that causes extensive and reproducible fragmentation of the molecule. journal-imab-bg.org The resulting mass spectrum serves as a chemical "fingerprint" with a characteristic pattern of fragment ions. journal-imab-bg.org

This fragmentation pattern provides rich structural information, making GC-MS an excellent tool for unequivocal compound identification. amazonaws.com For instance, the mass spectrum of a silylated this compound derivative would show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from the loss of methyl groups, the butyl group, or parts of the silyl (B83357) moiety. sigmaaldrich.com For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, significantly increasing sensitivity and selectivity compared to a full scan. mdpi.com

Spectrophotometric and Fluorometric Analytical Assays

Spectrophotometric and fluorometric methods are mainstays in analytical chemistry for the quantification of xanthine derivatives, offering varying degrees of sensitivity and selectivity.

Spectrophotometry , particularly UV-Visible spectrophotometry, is a widely used technique. thermofisher.com It operates on the principle that molecules absorb light at specific wavelengths; this absorbance is directly proportional to the concentration of the analyte in a solution, a relationship described by the Beer-Lambert law. carleton.ca For xanthine derivatives, UV detection is frequently coupled with High-Performance Liquid Chromatography (HPLC), which first separates the compound of interest from other components in a mixture. srce.hrscioninstruments.com This HPLC-UV approach is the most common method for analyzing theobromine and related compounds. srce.hrabechem.com The typical detection wavelength for these methylxanthines is around 272-273 nm. akjournals.comresearchgate.net While direct spectrophotometric analysis of a complex mixture can be challenging due to overlapping spectra of different components, coupling it with a powerful separation technique like HPLC provides the specificity needed for accurate quantification. mjcce.org.mkresearchgate.net

Fluorometric assays represent a more sensitive alternative to spectrophotometry. nih.gov These methods rely on the measurement of fluorescence, where a molecule absorbs light at one wavelength and emits it at a longer wavelength. For compounds that are not naturally fluorescent, derivatization with a fluorescent tag or the use of a fluorometric probe in a coupled enzymatic reaction is necessary. sigmaaldrich.comnih.gov In the context of xanthine analysis, a common approach involves an enzyme like xanthine oxidase, which catalyzes the oxidation of the analyte. nih.govscispace.com This reaction can produce a fluorescent product or a species like hydrogen peroxide, which then reacts with a non-fluorescent probe to generate a highly fluorescent signal. assaygenie.com The intensity of this fluorescence is proportional to the original analyte concentration. This technique can be 100 to 500 times more sensitive than traditional spectrophotometric assays for urate formation. Fluorometric assays can detect enzyme activity as low as 0.1 pmol min-1 ml-1.

Electrochemical Detection Methods

Electrochemical sensors offer a powerful, highly sensitive, and often portable method for the detection of electroactive compounds, including xanthine derivatives. processsensing.comnih.gov These methods measure the change in an electrical signal (such as current or potential) that occurs when the target analyte undergoes an oxidation or reduction reaction at an electrode surface. processsensing.com

Techniques like voltammetry measure the current that flows as the potential applied to an electrode is varied. nih.gov For xanthine compounds, differential pulse voltammetry is often employed, which can distinguish between structurally similar molecules like theophylline (B1681296), theobromine, and caffeine (B1668208) in a mixture based on their different oxidation potentials. abechem.com The electrode surface can be modified with various nanomaterials, such as diamond nanoparticles or graphene, to enhance conductivity, increase the surface area for the reaction, and improve the sensor's sensitivity and selectivity. mdpi.commdpi.com These modifications can lead to very low limits of detection, often in the micromolar (µM) to nanomolar (nM) range. mdpi.com Electrochemical methods are noted for their rapid analysis time, high sensitivity, and the potential for creating low-cost, reusable, or disposable sensors for in-field applications. nih.govnih.gov

Method Validation and Quality Assurance in Research Analytics

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. apajournal.org.uk It is a mandatory requirement in quality control to ensure the reliability, reproducibility, and accuracy of analytical data. mjcce.org.mktandfonline.com The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters to be evaluated. akjournals.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. apajournal.org.uk In chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for the analyte is well-resolved from other peaks and that its peak purity is acceptable. nih.gov

Sensitivity of an analytical method describes its ability to detect and/or quantify low concentrations of the target analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). apajournal.org.uk

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. medicinescience.org This is typically demonstrated by preparing a series of standards at different concentrations and plotting the instrument response against the concentration. The relationship is assessed using the correlation coefficient (r²) of the linear regression, which should ideally be close to 0.999. akjournals.comresearchgate.net

Table 1: Linearity Parameters for Theobromine and Related Xanthines Using Chromatographic Methods Note: Data for the closely related compound theobromine is used as a proxy for this compound.

| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Theobromine | UPLC | 6.66–33.3 ng/mL | 0.9996 | akjournals.com |

| Theobromine | HPLC | 0.2–100 mg/L | > 0.9999 | researchgate.net |

| Theobromine | HPLC | 0.1–40 µg/mL | 0.998 | medicinescience.org |

| Theobromine | HPLC-MS | 50–3,000 ng/mL | N/A | akjournals.com |

| Theophylline | UPLC | 3.33–33.3 ng/mL | 0.9998 | akjournals.com |

Accuracy represents the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the mixture is analyzed. The percentage of the spiked analyte that is detected (% recovery) is calculated. nih.gov Acceptable recovery is typically within 90-110%. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assessed by analyzing samples on the same day, under the same conditions. nih.gov

Inter-day precision (Intermediate Precision): Assessed by analyzing samples on different days, with different analysts or equipment. nih.gov An RSD of less than 2% is generally considered excellent for drug substance assays, though higher values may be acceptable depending on the application. mjcce.org.mk

Table 2: Accuracy and Precision Data for Theobromine Analysis Note: Data for the closely related compound theobromine is used as a proxy for this compound.

| Method | Accuracy (% Recovery) | Precision (RSD %) | Reference |

|---|---|---|---|

| HPLC | 97–101% | N/A | nih.gov |

| HPLC | 96.5–106.2% | < 10% | medicinescience.org |

| HPLC-UV | > 92% | < 5% | researchgate.net |

| HPLC | N/A | 3.2% | ugm.ac.id |

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). apajournal.org.uk It provides an indication of the method's reliability during normal usage.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. acs.org

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. acs.org

Both LOD and LOQ can be determined experimentally, often by calculating the signal-to-noise ratio (S/N), where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ. nih.gov

Table 3: Sensitivity Parameters for Theobromine and Related Xanthines Note: Data for the closely related compound theobromine is used as a proxy for this compound.

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Theobromine | UPLC | 1.10 ng/mL | 3.35 ng/mL | akjournals.com |

| Theobromine | HPLC | 0.07-0.2 mg/L | N/A | researchgate.net |

| Theobromine | HPLC | 0.02 µg/mL | 0.05 µg/mL | ugm.ac.id |

| Theobromine | HPLC | 0.44 µg/mL | 1.35 µg/mL | srce.hr |

| Theophylline | UPLC | 0.75 ng/mL | 2.29 ng/mL | akjournals.com |

Comparative Analysis of 1 Butyltheobromine with Endogenous and Synthetic Purine Alkaloids

Comparative Synthesis and Derivatization Approaches within the Xanthine (B1682287) Scaffold

The synthesis of 1-butyltheobromine is primarily achieved through the N-alkylation of theobromine (B1682246). nih.govusd.ac.id Theobromine possesses two potential sites for N-alkylation, but under alkaline conditions, the reaction preferentially occurs at the N1 position due to the higher nucleophilicity of this site compared to the N9 position. nih.gov This selective alkylation is a common strategy for derivatizing xanthines to modify their pharmacological profiles. mdpi.com

A typical synthesis involves reacting theobromine with an alkylating agent, such as an alkyl halide (e.g., butyl bromide), in the presence of a base. usd.ac.id The choice of solvent and base can influence the reaction's efficiency. For instance, using a polar aprotic solvent like N,N-dimethylformamide (DMF) is common for SN2 reactions involving secondary alkyl halides. usd.ac.id Studies have shown that microwave-assisted synthesis can lead to higher yields and shorter reaction times while minimizing the formation of by-products, such as those resulting from oxygen atom alkylation. nih.gov

This approach contrasts with the synthesis of other xanthines like caffeine (B1668208), which can be synthesized by the N-methylation of theobromine using reagents like methyl iodide. elsevier.eselsevier.es The derivatization of the xanthine scaffold is a broad field, with substitutions at the N1, N3, N7, and C8 positions yielding a wide array of compounds with diverse biological activities. mdpi.comuniroma1.it For example, elongation of the alkyl groups at the N1 and N3 positions or introducing aryl or cycloalkyl groups at the C8 position has been a key strategy in developing selective adenosine (B11128) receptor antagonists. mdpi.comnih.gov

Comparative Spectroscopic Fingerprinting and Structural Differentiations

The structural differences between this compound and other xanthine alkaloids are clearly delineated by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). dergipark.org.trtandfonline.com

In the ¹H NMR spectrum, the key differentiating feature of this compound is the set of signals corresponding to the butyl group attached to the N1 nitrogen. These signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups, are absent in the spectrum of theobromine, which instead shows a proton at the N1 position. usd.ac.idmdpi.com In contrast, caffeine would exhibit a singlet for the N1-methyl group.

Similarly, ¹³C NMR spectroscopy provides distinct chemical shifts for the carbon atoms of the butyl chain, allowing for unambiguous structural confirmation. dergipark.org.tr High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of these derivatives. dergipark.org.tr The fragmentation patterns in mass spectrometry can also offer structural insights, distinguishing between isomers. For instance, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been used to differentiate between xanthine isomers like paraxanthine (B195701), theophylline (B1681296), and theobromine based on their fragmentation patterns. acs.org

Comparative Theoretical Studies of Molecular Properties and Reactivity

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the molecular properties and reactivity of xanthine derivatives. pmf.unsa.banih.gov These studies can predict various quantum chemical descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, which correlate with the molecule's reactivity and stability. pmf.unsa.banih.gov

For theobromine, DFT studies have shown that the N1-H site is the most acidic. nih.gov The introduction of a butyl group at the N1 position to form this compound alters the electronic distribution and steric profile of the molecule. Theoretical analyses predict that such substitutions influence the molecule's global reactivity. For example, a comparative DFT study of caffeine, theobromine, and theophylline showed differences in their electronic chemical potential, with caffeine being the most reactive and theophylline the least. pmf.unsa.ba

The addition of a lipophilic butyl chain would be expected to increase the molecule's lipophilicity, which can be quantified by the partition coefficient (logP). This property is crucial for predicting a compound's pharmacokinetic behavior, such as its ability to cross cell membranes. plos.org Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for newly designed theobromine derivatives suggest that modifications at the N1 position can yield compounds with good aqueous solubility, intestinal absorption, and a low potential to cross the blood-brain barrier. plos.orgmdpi.com

Comparative Mechanistic Biology: Analogies and Distinctions

The biological effects of xanthine derivatives are primarily mediated through their interaction with adenosine receptors and phosphodiesterase (PDE) enzymes. The nature of the substituents on the xanthine scaffold dictates the potency and selectivity of these interactions.

Structure-Activity Relationship (SAR) Studies Across Analogues

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the xanthine core affect biological activity. For adenosine receptor antagonism, substitution at the N1 position is critical for achieving high affinity and selectivity. mdpi.com Studies have shown that increasing the size of the alkyl group at the N1 position can enhance affinity for certain adenosine receptor subtypes. nih.gov For example, a 1-propyl group was found to be optimal for A2B and A3 receptors, while a 1-benzyl group was better for A1 and A2A receptors. nih.gov

The presence of a butyl group at the N1 position of theobromine in this compound suggests a modification aimed at enhancing its interaction with these biological targets compared to theobromine itself, which has only weak activity as an adenosine receptor antagonist. nih.gov The elongation of alkyl chains at the N1 position has been a general strategy to improve the potency of xanthine derivatives as adenosine receptor antagonists. acs.org In some cases, N1-substituted theobromine derivatives have shown enhanced potency as inhibitors of other enzymes, such as acetylcholinesterase, with the potency being dependent on the length of the alkyl linker. nih.gov

Differential Interactions with Enzymatic Systems and Receptors